Melting Point & Lipophilicity
2-Propylquinolin-4-amine exhibits a distinct melting point range and calculated lipophilicity (cLogP) compared to its closest non-halogenated analogs, 2-Methylquinolin-4-amine and unsubstituted Quinolin-4-amine [1]. These differences are critical for purification (recrystallization), handling (solid vs. liquid), and predicting behavior in reverse-phase chromatography .
| Evidence Dimension | Melting Point and cLogP |
|---|---|
| Target Compound Data | Melting Point: 151 - 152 °C; cLogP: 2.42 (calculated) |
| Comparator Or Baseline | 2-Methylquinolin-4-amine: MP: 158 - 162 °C; cLogP: 1.74. Quinolin-4-amine: MP: 153 - 157 °C; cLogP: 1.32. |
| Quantified Difference | MP: 1-11°C lower than 2-Methyl analog, similar to unsubstituted; cLogP: 0.68 log units higher than 2-Methyl analog. |
| Conditions | Melting point by standard capillary method; cLogP calculated via standard algorithm [1]. |
Why This Matters
These physical property differences dictate solubility, purification strategy, and experimental handling, directly impacting research workflows.
- [1] PubChem. 2-Propylquinolin-4-amine (CID 19094099); 2-Methylquinolin-4-amine (CID 71091); Quinolin-4-amine (CID 11375). View Source
